

Independent Verification of EMD 1204831 IC50 for c-Met: A Comparative Guide

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For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the reported IC50 value of the c-Met inhibitor **EMD 1204831** and contrasts it with other known inhibitors targeting the same pathway. The information is compiled from publicly available research to offer a comprehensive overview for researchers in oncology and drug discovery.

Executive Summary

EMD 1204831 is a potent and selective inhibitor of the c-Met receptor tyrosine kinase. The initial preclinical data indicates a half-maximal inhibitory concentration (IC50) in the low nanomolar range. This guide presents the available data on the IC50 of **EMD 1204831** and compares it with other c-Met inhibitors, providing context for its potency and selectivity. Detailed experimental methodologies for determining c-Met inhibition are also outlined to aid in the design and interpretation of related studies.

Comparison of c-Met Inhibitor IC50 Values

The potency of **EMD 1204831** against c-Met has been reported in several studies, primarily from the originating research group. For comparison, the IC50 values of other well-characterized c-Met inhibitors are also presented.

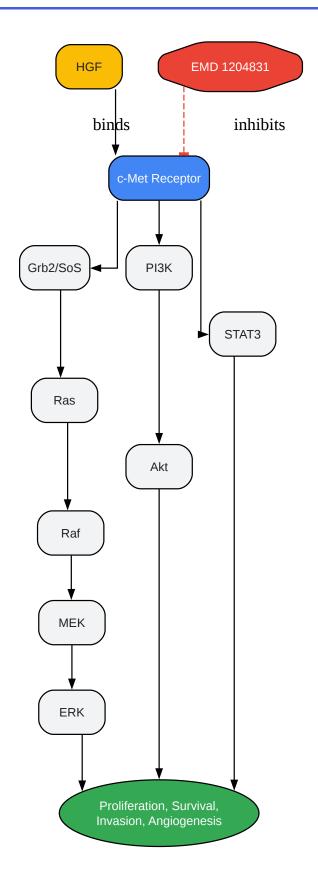


Inhibitor	c-Met IC50 (nM)	Assay Type	Reference
EMD 1204831	9	Enzymatic	[1][2][3]
12	Enzymatic		
15	Cellular (A549)	[1]	
Tepotinib (EMD 1214063)	4	Enzymatic	[4][5]
1.7 - 1.8	Kinase Assay	[6][7]	
6	Cellular (A549)	[4][5]	-
9	Cellular (EBC-1)	[4][5]	-
Capmatinib (INC280)	0.13	Biochemical	[8][9]
0.3 - 0.7	Cellular (Lung Cancer Cells)	[8]	
Crizotinib (Xalkori)	11	Cell-based	-
Savolitinib (Volitinib)	5	Enzymatic	-
Golvatinib (E7050)	14	Enzymatic	

c-Met Signaling Pathway

The c-Met receptor tyrosine kinase, upon binding its ligand, hepatocyte growth factor (HGF), activates several downstream signaling cascades crucial for cell proliferation, survival, migration, and invasion. Dysregulation of this pathway is implicated in various cancers. The diagram below illustrates the major signaling axes downstream of c-Met activation.





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Caption: Simplified c-Met signaling pathway and the inhibitory action of **EMD 1204831**.



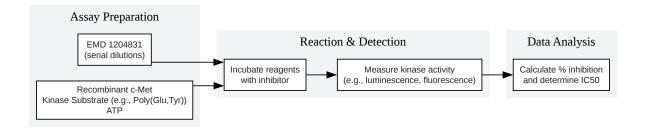
Experimental Methodologies

The determination of the IC50 value for a c-Met inhibitor typically involves both biochemical (enzymatic) and cell-based assays.

Biochemical Kinase Assay

This assay directly measures the ability of a compound to inhibit the enzymatic activity of the isolated c-Met kinase domain.

Workflow:



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Caption: General workflow for a biochemical c-Met kinase inhibition assay.

Protocol Outline:

- Reagent Preparation: Recombinant human c-Met kinase, a suitable substrate (e.g., poly(Glu,Tyr)), and ATP are prepared in a kinase assay buffer.
- Compound Dilution: **EMD 1204831** is serially diluted to a range of concentrations.
- Reaction Initiation: The kinase, substrate, and inhibitor are mixed in a microplate well. The reaction is initiated by the addition of ATP.
- Incubation: The reaction is allowed to proceed for a defined period at a specific temperature (e.g., 30°C for 60 minutes).



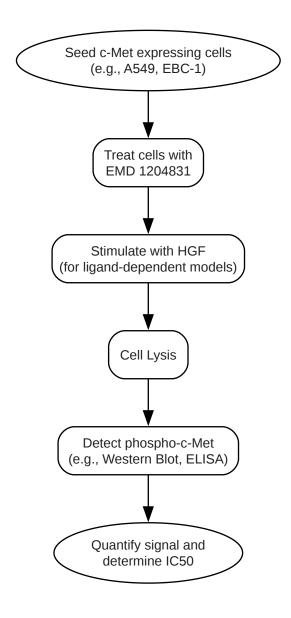
- Detection: The amount of ATP consumed, or the amount of phosphorylated substrate produced, is quantified. This is often done using a luminescence-based assay (e.g., Kinase-Glo®) or a fluorescence-based method.
- Data Analysis: The percentage of inhibition at each compound concentration is calculated relative to a control without the inhibitor. The IC50 value is then determined by fitting the data to a dose-response curve.

Cellular Phosphorylation Assay

This assay measures the ability of a compound to inhibit c-Met autophosphorylation within a cellular context.

Workflow:





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Caption: Workflow for a cellular c-Met phosphorylation inhibition assay.

Protocol Outline:

- Cell Culture: Human cancer cell lines with known c-Met expression (e.g., A549 for HGFdependent activation or EBC-1 for ligand-independent activation) are cultured in appropriate media.[1]
- Compound Treatment: Cells are treated with varying concentrations of EMD 1204831 for a specified duration.



- HGF Stimulation: For ligand-dependent cell lines, cells are stimulated with HGF to induce c-Met phosphorylation.
- Cell Lysis: Cells are lysed to extract total protein.
- Detection of Phospho-c-Met: The levels of phosphorylated c-Met are measured using techniques such as Western blotting or ELISA with antibodies specific to the phosphorylated form of c-Met.
- Data Analysis: The signal intensity of phospho-c-Met is quantified and normalized to total c-Met or a loading control. The percentage of inhibition is calculated for each concentration, and the IC50 is determined from the dose-response curve.

Conclusion

The available data consistently demonstrates that **EMD 1204831** is a potent inhibitor of c-Met with an IC50 in the low nanomolar range. Its potency is comparable to or greater than several other c-Met inhibitors that have been evaluated in preclinical and clinical settings. The provided experimental methodologies offer a framework for the independent verification and further characterization of **EMD 1204831** and other novel c-Met inhibitors. While the primary data for **EMD 1204831**'s IC50 originates from a single research group, the consistency across different assay formats (enzymatic and cellular) provides a strong foundation for its characterization as a potent c-Met inhibitor. Further independent studies would be beneficial to solidify these findings within the broader scientific community.

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